金刚烷-1,3-二胺二盐酸盐

描述

Synthesis Analysis

The synthesis of adamantane derivatives is a multi-step process involving various chemical reactions. For instance, a new adamantane-based dietheramine was prepared from chloro displacement and subsequent catalytic reduction . Another synthesis method involves the Ritter reaction, hydrolysis, neutralization, and reduction steps to produce 3-amino-1-adamantanemethanol . Additionally, Lewis acid-catalyzed electrophilic cyclization has been used to prepare 1,3-difunctionalized adamantane derivatives . These methods highlight the versatility of adamantane chemistry and the potential pathways that could be adapted for the synthesis of adamantane-1,3-diamine dihydrochloride.

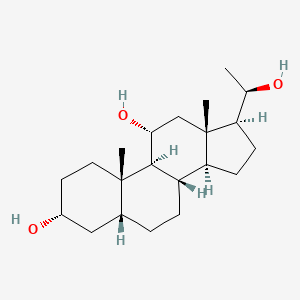

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which consists of three fused cyclohexane rings in a chair conformation. This core structure imparts significant stability and influences the overall properties of the derivatives. For example, the molecular conformation of certain thioureas derived from adamantane is stabilized by intramolecular hydrogen bonding . The adaptability of the adamantane molecule to conform to the requirements of assembling partners is also notable, as seen in the case of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane .

Chemical Reactions Analysis

Adamantane derivatives participate in a variety of chemical reactions. The coupling reactions of bromo-biadamantane with sodium or magnesium lead to the formation of tetramers . The Lewis acid-catalyzed reactions allow for the functionalization of the adamantane core at specific positions . These reactions demonstrate the reactivity of adamantane derivatives and suggest that adamantane-1,3-diamine dihydrochloride could also be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the functional groups attached to it. Polyimides with the adamantane-2,2-diyl unit exhibit high glass-transition temperatures and thermal stability, with decomposition temperatures above 500 °C . The solubility of adamantane derivatives can vary, with some showing good solubility in organic solvents . The vibrational properties of adamantane-based thioureas have been studied using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations . These properties are crucial for understanding the behavior of adamantane-1,3-diamine dihydrochloride in various environments and applications.

科学研究应用

聚酰亚胺合成

金刚烷-1,3-二胺二盐酸盐在无色聚酰亚胺的合成中起着至关重要的作用。这些聚酰亚胺表现出高玻璃化转变温度、优异的光学透明度以及最佳的热学和力学性能。这些特性使含金刚烷的聚酰亚胺成为各种光学和光电应用的有希望的候选者 (Miao 等人,2020 年)。

立体化学研究

该化合物有助于理解金刚烷盐的立体化学。对双伯、双叔和双季金刚烷-2,6-二铵盐的研究探讨了跨环相互作用和立体异构,为立体化学做出了重大贡献 (Glaser 等人,2011 年)。

分子识别研究

金刚烷-1,3-二胺二盐酸盐用于分子识别研究。例如,它已被证明是一维基序的组装体,显示出在氢键作用下形成无限之字形带的能力,展示了其在分子组装中的多功能性 (Karle 等人,1997 年)。

催化研究

在催化中,该化合物用于铜 (I) 络合物催化的 N,N'- 二芳基化研究。这些研究对于理解金刚烷基二胺如何与芳基碘化物反应非常重要,有助于有机合成技术的进步 (Panchenko 等人,2016 年)。

聚合物合成

含金刚烷的聚(烯胺腈)的合成和表征涉及金刚烷-1,3-二胺二盐酸盐。这些聚合物表现出良好的溶解性和热稳定性,这对于它们在各个工业领域的应用至关重要 (Han 和 Moore,2009 年)。

金刚烷衍生物在临床实践中的应用

虽然有点偏离主题,但值得注意的是金刚烷衍生物在临床实践中的广泛应用,凸显了金刚烷相关研究在药物开发中的重要性 (Spilovska 等人,2016 年)。

安全和危害

The safety information for adamantane-1,3-diamine dihydrochloride includes hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

The adamantane moiety, which is part of adamantane-1,3-diamine dihydrochloride, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

属性

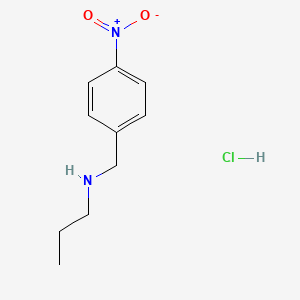

IUPAC Name |

adamantane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.2ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;;/h7-8H,1-6,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXXSCYTYFTSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181140 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-1,3-diamine dihydrochloride | |

CAS RN |

26562-81-2 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)